Sodium 1-acetylindoline-2-sulfonate
Overview
Description
Sodium 1-acetylindoline-2-sulfonate: is a chemical compound with the molecular formula C₁₀H₁₀NNaO₄S and a molecular weight of 263.25 g/mol . It is a derivative of indoline, a bicyclic heterocycle, and is used primarily in research settings . This compound is known for its solubility in water and its stability when stored at -20°C .
Scientific Research Applications
Sodium 1-acetylindoline-2-sulfonate is used in various scientific research applications, including:
Mechanism of Action
Target of Action
Sodium 1-acetylindoline-2-sulfonate is a compound that has been studied for its potential use in the synthesis of 5-substituted analogs of Melatonin . Melatonin is a pineal gland hormone that plays a crucial role in regulating sleep-wake cycles and other physiological functions .
Mode of Action
The compound is a substituted aniline that undergoes electrophilic substitution at the para (5-position of the indole ring) to the ring nitrogen . This reaction is a major variation of the “Indole-Indoline-Indole” synthetic sequence . The treatment with base regenerates the substituted indole .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of 5-substituted indoles . These compounds are of significant interest due to their potential clinical use .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound was found to be unstable towards heat or water and reverted to indole . Therefore, the reaction conditions, such as temperature and the presence of water, can significantly impact the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
Cellular Effects
There is limited information available on the specific cellular effects of Sodium 1-acetylindoline-2-sulfonate. Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and is soluble in water . Its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies remain to be investigated.
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 1-acetylindoline-2-sulfonate can be synthesized from sodium indoline-2-sulfonate and acetic anhydride . The reaction involves heating sodium indoline-2-sulfonate with acetic anhydride at 70°C for 2 hours under a nitrogen atmosphere, followed by an increase in temperature to 90°C for an additional 0.5 hours . The reaction mixture is then cooled, filtered, and washed with ethyl acetate to yield the product as a white solid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial purposes. The key factors in industrial production would include maintaining reaction conditions and ensuring the purity of the starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-acetylindoline-2-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indoline ring can undergo oxidation to form indole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted indoline derivatives.
Oxidation: Indole derivatives are formed.
Reduction: Reduced forms of the indoline ring are produced.
Comparison with Similar Compounds
- Sodium indoline-2-sulfonate
- N-acetyl-2-indolinecarboxylic acid methyl ester
- 2-methylene-1,3,3-trimethylindoline
- 1-amino-2,3,3-trimethylindoline
- 2-oxoindoline-5-carboxylic acid
Uniqueness: Sodium 1-acetylindoline-2-sulfonate is unique due to its specific acetylation at the indoline ring, which imparts distinct chemical properties and reactivity compared to other indoline derivatives. This acetylation enhances its stability and solubility, making it particularly useful in various research and industrial applications .
Properties
IUPAC Name |
sodium;1-acetyl-2,3-dihydroindole-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S.Na/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)16(13,14)15;/h2-5,10H,6H2,1H3,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAZCMFZYBOAGI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369456 | |
Record name | sodium 1-acetylindoline-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26807-69-2 | |
Record name | sodium 1-acetylindoline-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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